molecular formula C10H12O2 B124246 Dihydrosafrole CAS No. 94-58-6

Dihydrosafrole

Cat. No. B124246
CAS RN: 94-58-6
M. Wt: 164.2 g/mol
InChI Key: MYEIDJPOUKASEC-UHFFFAOYSA-N
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Description

Dihydrosafrole is a derivative of safrole, a natural constituent of the sassafras plant . It was formerly used as a flavoring agent in root beer in the US until 1960 and as a fragrance in cosmetics . It is also a byproduct in the production of piperonyl butoxide .


Molecular Structure Analysis

Dihydrosafrole has a molecular formula of C10H12O2 . It contains a total of 25 bonds, including 13 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 2 ethers (aromatic) .


Chemical Reactions Analysis

Dihydrosafrole does not react rapidly with air or water . In the synthesis of PBO, dihydrosafrole undergoes chloromethylation and etherification . The hydrogenation product, dihydrosafrole, reached a 94% yield, depending on the experimental conditions applied .


Physical And Chemical Properties Analysis

Dihydrosafrole is an oily liquid . It has a molecular weight of 164.20 . It does not react rapidly with air or water .

Scientific Research Applications

Synthesis and Catalysis

Synthesis from Natural Sources Dihydrosafrole is synthesized from natural sources, such as the oil from Cinnamomum petrophilum leaves. The process involves catalytic hydrogenation, with a notable instance yielding a 95.6% yield of dihydrosafrole using Raney Ni W-2 as the catalyst. This process takes place without a solvent, under specific conditions of temperature and pressure (Wen, 2004).

Catalysis for Insecticide Synthesis Another significant application of dihydrosafrole is in the synthesis of insecticide synergists. Specifically, dihydrosafrole is used in the production of piperonyl butoxide, a common insecticide synergist. The catalytic hydrogenation of safrol into dihydrosafrole has been successfully carried out using modified Raney-Cu as a catalyst, achieving a high conversion rate and yield. The effectiveness of this process is attributed to the structured catalyst and controlled catalytic activity, ensuring high efficiency (Yan-hui, 2003).

Biomedical Research and Drug Discovery

Dihydrofolate Reductase (DHFR) Inhibitors Dihydrosafrole and its derivatives are not directly highlighted in the context of DHFR inhibition; however, the broader class of DHFR inhibitors has significant implications in medical research and pharmaceutical development. DHFR inhibitors are crucial in the treatment of various diseases, including cancer, bacterial, parasitic, and fungal infections. The development and understanding of DHFR inhibitors, including the design, synthesis, and structure-activity relationship studies, are vital for advancing anticancer therapies (Wróbel & Drozdowska, 2019). Additionally, research into species-specific DHFR inhibitors is crucial for developing potent and selective treatments against specific pathogens, thereby improving therapeutic outcomes (Chan & Anderson, 2006).

Inhibition Mechanism and Structural Insights Understanding the mechanism of action and binding specificity of DHFR inhibitors, including those potentially related to dihydrosafrole derivatives, is fundamental in drug discovery. Studies focus on the enzyme's structure, the interaction with inhibitors, and the resultant effects on disease treatment. The insights from these studies guide the design of novel inhibitors with desired activity and specificity, contributing to the development of new therapeutic agents (Alfonso et al., 2017).

Safety And Hazards

Contact with dihydrosafrole may cause burns to skin and eyes . Inhalation of material may be harmful . Fire may produce irritating, corrosive, and/or toxic gases . Some liquids produce vapors that may cause dizziness or asphyxiation .

properties

IUPAC Name

5-propyl-1,3-benzodioxole
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InChI

InChI=1S/C10H12O2/c1-2-3-8-4-5-9-10(6-8)12-7-11-9/h4-6H,2-3,7H2,1H3
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InChI Key

MYEIDJPOUKASEC-UHFFFAOYSA-N
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Canonical SMILES

CCCC1=CC2=C(C=C1)OCO2
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Molecular Formula

C10H12O2
Record name DIHYDROSAFROLE
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DSSTOX Substance ID

DTXSID7020475
Record name 1,2-(Methylenedioxy)-4-propylbenzene
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Molecular Weight

164.20 g/mol
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Physical Description

Dihydrosafrole is an oily liquid., Liquid, Colorless oily liquid; [HSDB] Colorless to yellow liquid; [MSDSonline]
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Boiling Point

228 °C
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Solubility

Miscible with ethanol, ether, acetic acid, benzene, Somewhat soluble in alcohol, Soluble in carbon tetrachloride
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Density

1.065 at 25 °C/25 °C
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Vapor Pressure

0.05 [mmHg]
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Product Name

Dihydrosafrole

Color/Form

Oily liquid, Colorless liquid, Colorless to yellowish liquid

CAS RN

94-58-6
Record name DIHYDROSAFROLE
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Synthesis routes and methods

Procedure details

Homopiperonyl alcohol (1) (7.03g, 42.4 mmol)1,2,3 and triethylamine (8.59 g., 85.0 mmol) were dissolved in methylene chloride (100 ml). The mixture was cooled to 0°-5°, then methanesulfonyl chloride (7.31 g., 63.6 mmol) was added slowly dropwise to the vigorously stirred solution. The mixture was stirred an additional 30 mins., then transferred to a separatory funnel where it was washed with water (3 × 50 ml), 4% hydrochloric acid (3 × 50 ml), saturated sodium bicarbonate solution (25 ml), saturated brine (25 ml) and dried over sodium sulfate. Filtration and evaporation of the methylene chloride yielded 9.76 g of a brown oil (94%); NMR--(CDCl3) 6.72 (m, 3H), 5.92 (S, 2H), 4.34 (t, J=7, 2H), 2.95 (t, J=7), lying under 2.89 (s) giving a total integration of 5H. This material was used without further purification.
Quantity
7.03 g
Type
reactant
Reaction Step One
Quantity
8.59 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.31 g
Type
reactant
Reaction Step Two
Yield
94%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Citations

For This Compound
644
Citations
J Klungsøyr, RR Scheline - Biomedical Mass Spectrometry, 1982 - Wiley Online Library
The urinary metabolites of isosafrole(1,2‐methylenedioxy‐4‐propenylbenzene) and dihydrosafrole (1,2‐methylenedioxy‐4‐propylbenzene) in the rat were identified using gas …
Number of citations: 23 onlinelibrary.wiley.com
M Murray, CF Wilkinson, CE Dubé - Toxicology and applied pharmacology, 1983 - Elsevier
… Consequently, the present study was undertaken to investigate the interactions of dihydrosafrole (Fig. l), an MDP compound with similar properties to isosafrole, with cytochromes P-450 …
Number of citations: 76 www.sciencedirect.com
J Petridou-Fischer, SL Whaley, AR Dahl - Chemico-biological interactions, 1987 - Elsevier
… dihydrosafrole (and, for the dogs, 24 h after instillation). Blood, urine and feces were collected to examine dihydrosafrole … nasal instillations of [3H] dihydrosafrole. Analysis of mucus for …
Number of citations: 10 www.sciencedirect.com
J Pastor, AM Pauli, E Schreiber-Deturmeny - Journal of Chromatography A, 1989 - Elsevier
L’administration quotidienne de DHS per OS a des rats, pendant plusieurs mois, a provoqut l’apparition de tumeurs de l’oesophage chez 75% des animaux; quelques tumeurs du foie …
Number of citations: 3 www.sciencedirect.com
S Wang, J Liu, C Qian, X Chen - Research on Chemical Intermediates, 2012 - Springer
… of dihydrosafrole, such as the isomer of chloromethyldihydrosafrole, 6-propyl piperonylic alcohol 6, bis(chloromethyl)-dihydrosafrole … and etherification of dihydrosafrole was put forward. …
Number of citations: 4 link.springer.com
S Kuwatsuka, JE Casida - Journal of Agricultural and Food …, 1965 - ACS Publications
Methylene-C14 iodide, prepared by reduction of iodoform-C14 was made to react with the appropriate catechol to yield the following methylene-C14-dioxyphenyl compounds with a …
Number of citations: 25 pubs.acs.org
LR Kao, CF Wilkinson - Xenobiotica, 1987 - Taylor & Francis
… , dihydrosafrole was a noncompetitive inhibitor of both BP hydroxylase and EROD activities. In the absence of preincubation, dihydrosafrole … spectrum of dihydrosafrole in reconstituted …
Number of citations: 9 www.tandfonline.com
M Murray, CB Marcus… - Quantitative Structure …, 1985 - Wiley Online Library
Twenty‐one 2‐substituted benzimidazoles and two naphtho‐[2,3‐d]‐imidazoles were evaluated for their in vitro ability to displace the dihydrosafrole metabolite from its complex with …
Number of citations: 12 onlinelibrary.wiley.com
MD Reuber - Digestion, 1979 - karger.com
… The maximal tolerated doses of dihydrosafrole, safrole, and … mice of the latter strain ingesting dihydrosafrole. By contrast, … of the forestomach develop in mice ingesting dihydrosafrole. …
Number of citations: 6 karger.com
EC Hagan, PM Jenner, WI Jones, OG Fitzhugh… - Toxicology and applied …, 1965 - Elsevier
Dihydrosafrole on chronic feeding produced benign and malignant esophageal tumors. … Liver changes produced by isosafrole, safrole, and dihydrosafrole were of the same general type …
Number of citations: 128 www.sciencedirect.com

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